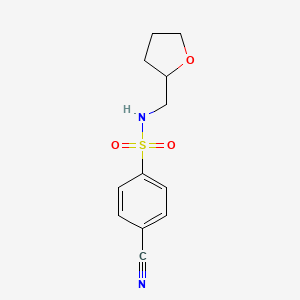

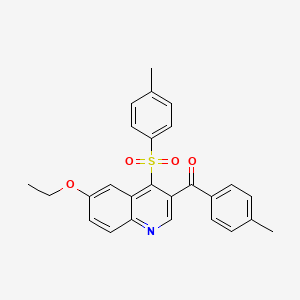

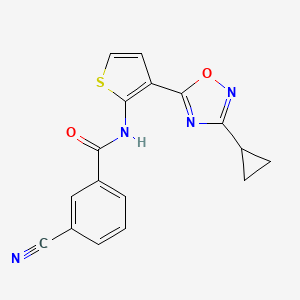

![molecular formula C13H10ClN3OS B2725517 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 338404-41-4](/img/structure/B2725517.png)

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with the CAS Number: 82588-41-8 . It is also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The empirical formula of this compound is C19H12N3OCl3S . The molecular weight is 436.74 . It is a derivative of imidazothiazole .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195 .Wissenschaftliche Forschungsanwendungen

Stereoisomerization in Drug Design

Stereoisomerization of CITCO, a close relative to the specified compound, has been studied for its implications in therapeutic applications. The E- and Z-isomers of CITCO were synthesized and characterized to address stability issues that limit its therapeutic potential. Molecular modeling suggests both stereoisomers can bind to the human constitutive androstane receptor (hCAR), highlighting the importance of stereochemistry in drug design and receptor interaction (Diethelm-Varela et al., 2020).

Electrophilic Substitution Chemistry

Research on imidazo[2,1-b]thiazoles, including compounds with substituents similar to the one , has provided insights into electrophilic substitution reactions. These studies offer valuable information for synthetic chemistry, enhancing the understanding of reaction mechanisms and the effects of various substituents on reaction rates (O'daly et al., 1991).

Agricultural Chemistry

Imidazo[2,1-b]thiazole derivatives, including oximes, have been explored for their potential as herbicides. This research demonstrates the versatility of imidazo[2,1-b]thiazole scaffolds in developing new agricultural chemicals, highlighting the compound's relevance beyond biomedical applications (Andreani et al., 1991).

Antimicrobial Activity

Studies on imidazo[1,2-b][1,3,4]thiadiazole derivatives, structurally related to the compound of interest, have shown significant antimicrobial and antiviral activities. This research underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Fascio et al., 2019).

Antitumor Agents

The synthesis and evaluation of guanylhydrazones derived from imidazo[2,1-b]thiazoles for antitumor activity highlight the compound's potential in cancer therapy. This research demonstrates the ability of structurally related compounds to inhibit key processes in cancer cells, offering pathways for the development of novel anticancer drugs (Andreani et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

This compound acts as an agonist for CAR . It stimulates the nuclear translocation of CAR , which then binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by this compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the body’s response to drugs and toxins .

Pharmacokinetics

As a car agonist, it may influence the pharmacokinetics of other drugs by modulating their metabolism and transport .

Result of Action

The activation of CAR by this compound can lead to changes at the molecular and cellular levels. This includes the altered expression of genes involved in drug metabolism and transport . These changes can affect how the body responds to certain drugs and toxins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or toxins can affect its ability to activate CAR . Additionally, factors such as pH and temperature could potentially influence its stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that this compound is an imidazothiazole derivative

Cellular Effects

Preliminary studies suggest that this compound may have anti-proliferative activity, as it has been observed to inhibit the growth of certain cancer cell lines . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation , which suggests that it may exert its effects at the molecular level through this pathway

Eigenschaften

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHBSNJDYMYAAD-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

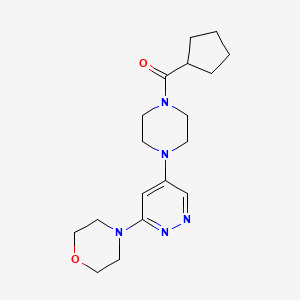

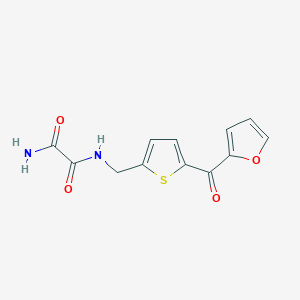

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

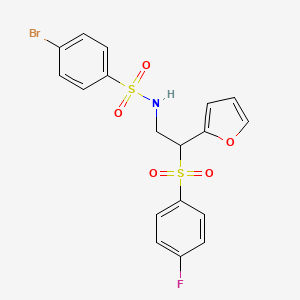

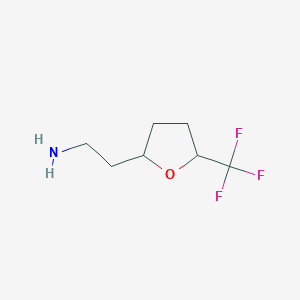

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

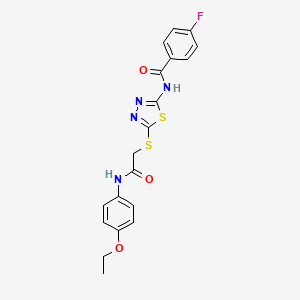

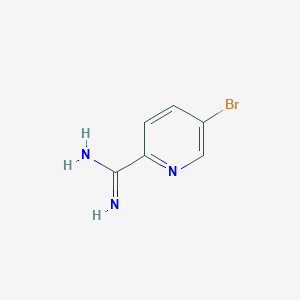

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)

![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)